Methyl 2-bromo-5-(trifluoromethyl)nicotinate is an organic compound with the molecular formula and a molecular weight of 284.03 g/mol. This compound is a derivative of nicotinic acid, characterized by the presence of bromine and trifluoromethyl groups, which significantly influence its chemical properties and reactivity. It serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
The compound can be sourced from various chemical suppliers and is primarily utilized in research settings for synthetic applications. Its unique structure allows it to participate in a variety of chemical reactions, making it a versatile building block in organic chemistry.
Methyl 2-bromo-5-(trifluoromethyl)nicotinate falls under the category of halogenated nicotinic acid derivatives. It is classified as a brominated compound due to the presence of the bromine atom and as a trifluoromethyl compound due to the trifluoromethyl group attached to the aromatic ring. This classification is essential for understanding its reactivity and potential applications in various chemical processes.
The synthesis of methyl 2-bromo-5-(trifluoromethyl)nicotinate can be achieved through several methods, primarily involving bromination and trifluoromethylation reactions. The most common synthetic route involves:
These reactions are often conducted under specific temperature and solvent conditions to optimize yield and purity.
In industrial settings, the synthesis may be scaled up using continuous flow reactors to enhance efficiency and reduce reaction times. Advanced purification techniques are employed to ensure that the final product meets industrial standards for purity and quality.
Methyl 2-bromo-5-(trifluoromethyl)nicotinate features a pyridine ring substituted with a bromine atom at the 2-position and a trifluoromethyl group at the 5-position. The structure can be represented as follows:
COC(=O)C1=C(N=C(C=C1)C(F)(F)F)BrThis arrangement of substituents on the aromatic ring significantly affects its electronic properties, influencing its reactivity in various chemical reactions.
The compound's structural data can be further analyzed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR), which provide insights into its functional groups and molecular interactions .
Methyl 2-bromo-5-(trifluoromethyl)nicotinate participates in several types of chemical reactions:
Common reagents used in these reactions include:
The products formed from these reactions depend on the specific reagents employed.
The mechanism by which methyl 2-bromo-5-(trifluoromethyl)nicotinate exerts its effects is primarily through its reactivity due to the electron-withdrawing nature of the bromine and trifluoromethyl groups. These groups enhance its electrophilic character, making it an effective intermediate in various synthetic pathways.
The specific molecular targets and pathways involved depend on the derivatives formed from this compound during reactions. Research into its biological activity suggests potential interactions with various enzymes and receptors, although detailed studies are still needed to elucidate these mechanisms fully .
These properties make methyl 2-bromo-5-(trifluoromethyl)nicotinate suitable for various applications in organic synthesis .
Methyl 2-bromo-5-(trifluoromethyl)nicotinate has several significant applications in scientific research:
Halogen exchange reactions enable precise bromine installation at the C2 position of nicotinate scaffolds. This approach capitalizes on the superior leaving-group ability of heavier halides (e.g., iodide) to facilitate nucleophilic aromatic substitution. For Methyl 2-bromo-5-(trifluoromethyl)nicotinate synthesis, halogen exchange typically employs copper(I) catalysts (e.g., CuI) in polar aprotic solvents like DMF at 80–100°C. The reaction proceeds via a Cu(I)-mediated mechanism, where the catalyst coordinates with both the leaving group and the incoming bromide source (e.g., NaBr, LiBr), lowering the activation barrier for substitution [9]. Key advantages include:
Table 1: Optimization of Halogen Exchange for Methyl 2-Iodo-5-(trifluoromethyl)nicotinate
| Bromide Source | Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| NaBr | CuI | DMF | 100 | 78 |
| LiBr | CuI | NMP | 120 | 85 |
| KBr | None | DMSO | 100 | <20 |
Direct bromination of pre-functionalized trifluoromethylpyridines demands precise control to achieve C2 selectivity. N-Bromosuccinimide (NBS) serves as the primary brominating agent, with reactivity modulated by Lewis acids (e.g., FeCl₃) or radical initiators. The trifluoromethyl group’s strong −I effect deactivates the pyridine ring toward electrophilic attack, necessitating optimized conditions:
Table 2: Regioselectivity Drivers in Trifluoromethylpyridine Bromination
| Directing Group | Position | Preferred Bromination Site | Electronic Effect |
|---|---|---|---|
| CO₂Me | C3 | C2/C6 | −M/−I |
| CF₃ | C5 | C4/C6 | −I |
| CO₂Me + CF₃ | C3 + C5 | C2 | Synergistic −M/−I |
Copper complexes facilitate trifluoromethyl group installation via cross-coupling with bromonicotinate precursors. Methyl 5-(trifluoromethyl)nicotinate is synthesized from methyl 5-bromonicotinate using [Ph₄P]⁺[Cu(CF₃)₂]⁻ or in situ-generated CF₃Cu species. Key mechanistic insights:
Carboxylic acid precursors undergo esterification using methanol under acid catalysis:
Table 3: Esterification Methods for Nicotinic Acid Derivatives
| Method | Catalyst/Reagent | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Direct acid-catalyzed | H₂SO₄ (5 mol%) | 12–24 | 78–82 | >95 |
| Acid chloride | SOCl₂, then MeOH | 6–8 | 88–92 | >98 |
| Diazomethane | CH₂N₂ | 0.5 | 95 | >99 |
Methyl esters remain intact during electrophilic bromination when specific conditions are met:
CAS No.: 31373-65-6
CAS No.: 110075-07-5
CAS No.: 154933-56-9
CAS No.:
CAS No.: 68609-92-7